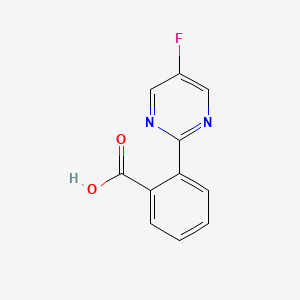
(S)-3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoic acid is a complex organic compound that features a bromine atom, a tetrahydrofuran ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzoic acid derivative, followed by the introduction of the tetrahydrofuran moiety through etherification reactions. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form different carboxylic acid derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized benzoic acid compounds.
Scientific Research Applications
(S)-3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tetrahydrofuran ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxybenzoic acid: Lacks the tetrahydrofuran ring, resulting in different chemical and biological properties.
5-((Tetrahydrofuran-2-yl)methoxy)benzoic acid:
3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenol: Similar structure but with a phenol group instead of a carboxylic acid, leading to different chemical behavior.
Uniqueness
(S)-3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoic acid is unique due to the combination of its bromine atom, tetrahydrofuran ring, and benzoic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13BrO4 |
|---|---|
Molecular Weight |
301.13 g/mol |
IUPAC Name |
3-bromo-5-[[(2S)-oxolan-2-yl]methoxy]benzoic acid |
InChI |
InChI=1S/C12H13BrO4/c13-9-4-8(12(14)15)5-11(6-9)17-7-10-2-1-3-16-10/h4-6,10H,1-3,7H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
VLRHDEMZMSSOST-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](OC1)COC2=CC(=CC(=C2)C(=O)O)Br |
Canonical SMILES |
C1CC(OC1)COC2=CC(=CC(=C2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




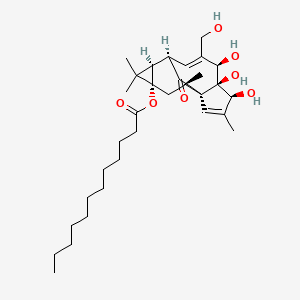
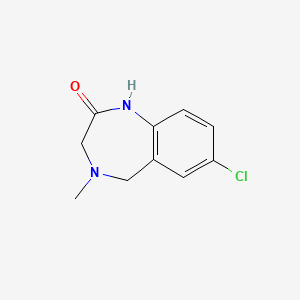
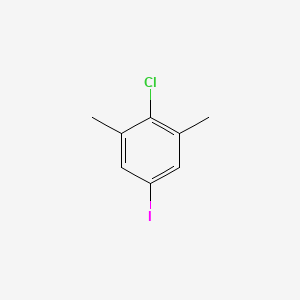
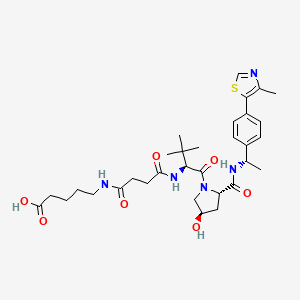

![Rel-tert-butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate acetate](/img/structure/B14030467.png)
![6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B14030484.png)
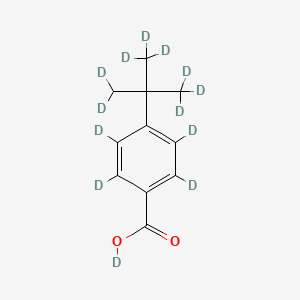
![1-(3-(6-Bromo-7-(difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B14030487.png)

